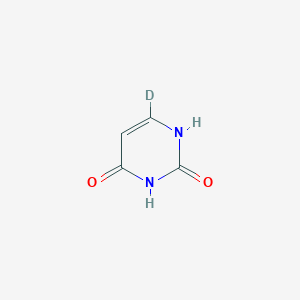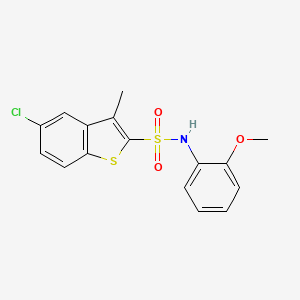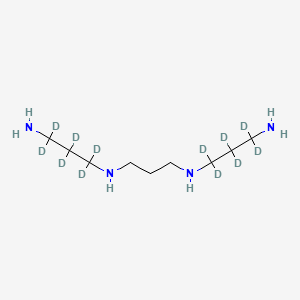
N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine typically involves the reaction of deuterated 1,3-dibromopropane with deuterated 3-aminopropylamine. The reaction is carried out under anhydrous conditions to prevent the incorporation of protium (normal hydrogen) into the final product. The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated starting materials is crucial to maintain the deuterium content in the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its deuterium content.
Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.
Industry: Utilized in the production of deuterated materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine involves its interaction with various molecular targets. The deuterium atoms in the compound can alter the reaction kinetics and stability of the compound, leading to different biological and chemical behaviors compared to non-deuterated analogs. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(3-aminopropyl)-1,3-propanediamine (non-deuterated analog)
- N,N’-Bis(2-aminoethyl)-1,2-ethanediamine
- N,N’-Bis(4-aminobutyl)-1,4-butanediamine
Uniqueness
N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine is unique due to its deuterium content, which imparts increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H24N4 |
|---|---|
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
N'-[3-[(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)amino]propyl]-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,4D2,5D2,6D2,7D2 |
InChI-Schlüssel |
ZAXCZCOUDLENMH-JIVOINLISA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCCNC([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Kanonische SMILES |
C(CN)CNCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


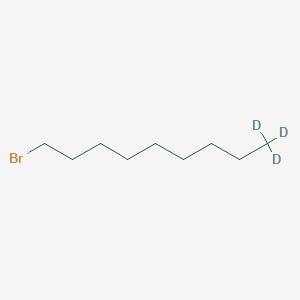
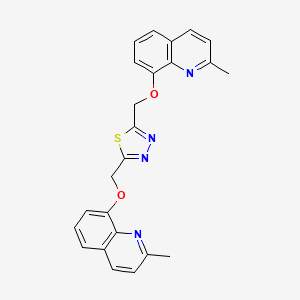

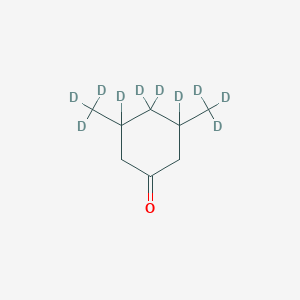
![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
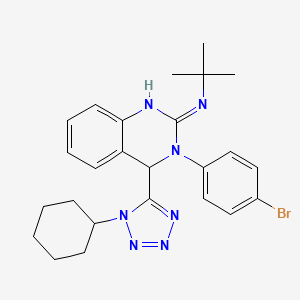

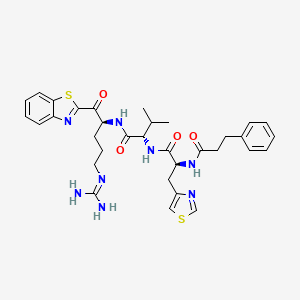

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
